molecular formula C11H7ClF3N3 B8568859 N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine

N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine

Cat. No. B8568859
M. Wt: 273.64 g/mol
InChI Key: ABEVYLZAGWYHPM-UHFFFAOYSA-N
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Description

N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine is a useful research compound. Its molecular formula is C11H7ClF3N3 and its molecular weight is 273.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N4-(2-(Trifluoromethyl)phenyl)-2-chloropyrimidine-4-amine

Molecular Formula

C11H7ClF3N3

Molecular Weight

273.64 g/mol

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-4-2-1-3-7(8)11(13,14)15/h1-6H,(H,16,17,18)

InChI Key

ABEVYLZAGWYHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(trifluoromethyl)aniline (0.570 g, 3.54 mmol) in anhydrous DMF (4 mL), NaH (60% dispersion in mineral oil, 0.384 g, 9.6 mmol) was added portion wise at 0° C. under Argon, followed by the addition of 2,4-dichloropyrimidine (0.528 g, 3.54 mmol). The reaction mixture was slowly warmed to room temperature and stirred for a further 24 h. The solvent was removed under reduced pressure to provide a red/orange solid. The residue was slurried with water (30 mL) and solid was filtered and washed with water (10 mL×2). The dried solid was suspended in diethyl ether (5 mL) and sonicated, then filtered and washed with diethyl ether (5 mL), hexane (10 mL) to afford the title compound as a yellow solid. The solid was re-dissolved in ethyl acetate, activated charcoal was added and the mixture was stirred for 20 min at room temperature. The activated charcoal was removed by filtration through a celite/silica bed. The filtrate was collected, the solvent removed under reduced pressure to provide 5f (0.261 g, 28%) as an off-white solid. m.p. 139° C. (dec.). 1H NMR (400 MHz, DMSO-d6) δ 9.69 (s, 1H), 8.11 (d, J=5.9 Hz, 1H), 7.81 (d, J=8.2 Hz, 1H), 7.74 (t, J=7.7 Hz, 1H), 7.57-7.51 (m, 2H), 6.57 (d, J=5.9 Hz, 1H); LC-MS (ESI+) m/z 274.04 (M+H)+; HRMS (ESI+) m/z calculated for C11H8F3ClN3 (M+H)+ 274.0353. found 274.0354.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.384 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.528 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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